molecular formula C23H19N5O3S B3009469 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 370844-87-4

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3009469
CAS No.: 370844-87-4
M. Wt: 445.5
InChI Key: KRXAYSIFXQVTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide, is a high-purity small molecule for research use only. It belongs to a class of 4-arylthieno[2,3-b]pyridine-2-carboxamides, which are the subject of ongoing scientific investigation in several areas. Preclinical research published in Molecules indicates that structurally related compounds in this chemical class demonstrate significant antiplasmodial activity, effectively inhibiting the proliferation of Plasmodium falciparum erythrocytic forms with IC50 values in the two-digit nanomolar range and exhibiting high selectivity indices . Furthermore, a patent review highlights that specific thieno[2,3-b]pyridine derivatives have been studied for their potential role as multidrug resistance (MDR) modulators in cancer research . These compounds are investigated for their ability to increase the effectiveness of chemotherapy by potentially inhibiting ATP-binding cassette (ABC) transporters, such as P-glycoprotein, that are overexpressed in certain resistant cancer cells . The core thieno[2,3-b]pyridine scaffold, functionalized with specific groups including the 2-carboxamide, 3,6-diamino, and 5-cyano substituents, is considered essential for this bioactivity . This compound is intended for chemical and pharmaceutical research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant scientific literature to determine the compound's suitability for their specific experimental investigations.

Properties

IUPAC Name

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-30-15-9-8-12(10-16(15)31-2)17-14(11-24)21(26)28-23-18(17)19(25)20(32-23)22(29)27-13-6-4-3-5-7-13/h3-10H,25H2,1-2H3,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXAYSIFXQVTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-b]pyridine family and features multiple functional groups that contribute to its biological activity. The presence of amino, cyano, and methoxy groups suggests potential for diverse interactions with biological targets.

1. Anti-inflammatory Activity

Several studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit anti-inflammatory properties. The compound's activity was evaluated through various assays:

  • Cyclooxygenase (COX) Inhibition : The compound has shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation. In vitro assays indicated that it significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Viability Assays : In vitro studies revealed that the compound effectively reduced the viability of glioma cells by inducing apoptosis and inhibiting key survival pathways such as the AKT/mTOR pathway .

Understanding the mechanisms through which this compound exerts its effects is critical for further development:

  • Inhibition of Pro-inflammatory Mediators : Studies have shown that exposure to the compound leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophage cells, indicating its potential to modulate inflammatory responses at the transcriptional level .

Case Study 1: In Vivo Anti-inflammatory Effects

In a rat model of carrageenan-induced paw edema, administration of the compound resulted in a marked reduction in paw swelling compared to controls. This suggests its effectiveness in mitigating acute inflammatory responses.

Case Study 2: Anticancer Efficacy in Glioma Models

In another study focusing on glioma cell lines, treatment with the compound led to a decrease in cell proliferation rates and increased rates of apoptosis. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells indicative of apoptosis .

Structure–Activity Relationships (SAR)

The SAR studies conducted on various analogs of thieno[2,3-b]pyridine derivatives have provided insights into how modifications can enhance biological activity:

  • Electron-Withdrawing vs. Electron-Releasing Groups : The presence of electron-releasing groups on the pyridine ring was found to enhance anti-inflammatory activity significantly. Conversely, electron-withdrawing groups tended to reduce potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The biological activity and physicochemical properties of thieno[2,3-b]pyridines are highly dependent on substituents at positions 4 (aryl) and 2 (N-phenyl).

Compound R1 (Position 4) R2 (N-Phenyl) Key Substituent Effects Reference
Target Compound 3,4-Dimethoxyphenyl Phenyl - 3,4-Dimethoxy : Electron-donating, increases solubility and π-stacking.
9c (KuSaSch027) 3-Chlorophenyl 2-Chlorophenyl - 3-Cl : Electron-withdrawing, enhances electrophilicity.
9e (KuSaSch031) 3-Methylphenyl 4-Chlorophenyl - 3-Me : Steric hindrance; 4-Cl : Moderately EWG.
10a () 3,4-Dimethoxyphenyl 4-Bromophenyl - 4-Br : Halogen bonding potential; similar dimethoxy group to target compound.
FDI-6 derivatives () -CN/-NO2/-CF3/-CH3 Halogens (F, Cl, Br) - -CN : Optimal for FOXM1 inhibition; halogens enhance binding via hydrophobic interactions.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with -CN or halogens (e.g., 9c, FDI-6 derivatives) show enhanced bioactivity (e.g., FOXM1 inhibition) due to increased electrophilicity and binding affinity .
  • Electron-Donating Groups (EDGs) : The target compound’s 3,4-dimethoxyphenyl group improves solubility but may reduce target-binding efficiency compared to EWGs .
Anticancer Activity (FOXM1 Inhibition)
  • FDI-6 Derivatives (e.g., Compounds 6 and 16) : Demonstrated IC50 values comparable to FDI-6 (parent compound) in MDA-MB-231 cells. -CN substituents at position 2 and halogens at position 4 synergistically improved FOXM1 inhibition .
  • Target Compound: No direct FOXM1 data is available, but its 5-cyano group and N-phenylcarboxamide align with active pharmacophores. The 3,4-dimethoxy group may redirect activity toward other targets (e.g., antimicrobial) .
Antimicrobial Activity

Physicochemical Properties

Property Target Compound 9c (KuSaSch027) 10a () FDI-6 Derivatives
Melting Point Not reported 147–150°C 140–142°C 120–180°C (range)
Solubility Moderate (dimethoxy) Low (chloro) Moderate (dimethoxy) Low (halogens)
λmax (UV-Vis) Not reported 340 nm 330–350 nm 320–360 nm

Key Observations :

  • The target compound’s 3,4-dimethoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., 9c).
  • Halogenated derivatives (e.g., 9c) exhibit higher melting points due to increased crystallinity from strong intermolecular forces .

Molecular Docking and Electrostatic Potential (MEP)

  • FDI-6 Derivatives : Docking studies revealed interactions with Val296 and Leu289 residues in FOXM1’s DNA-binding domain (DBD). -CN groups created high electron density regions, enhancing binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using sodium ethoxide as a base, followed by refluxing intermediates (e.g., 2-chloro-N-phenylacetamide derivatives). Purification involves recrystallization from solvents like ethanol or DMSO, with yields ranging from 71% to 83% depending on the method (Method A vs. Method B) .
  • Key Steps : Monitor reaction progress via TLC, and confirm purity using melting point analysis and HPLC (>98% purity criteria). IR and NMR spectroscopy are critical for verifying functional groups (e.g., NH₂ at ~3477–3397 cm⁻¹, C=O at ~1631 cm⁻¹) .

Q. How is the molecular structure confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies NH, CN, and C=O stretches.
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.85–7.88 ppm) and substituent-specific signals (e.g., OCH₃ at δ 3.77–3.80 ppm) .
  • X-ray Diffraction (XRD) : Used to determine crystal packing and bond angles (e.g., dihedral angles between thienopyridine and phenyl rings) .

Q. What solvent systems are suitable for solubility and formulation studies?

  • Guidelines : Test polar aprotic solvents (DMSO, DMF) due to the compound’s hydrophobic aromatic core. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

Q. How are impurities tracked during synthesis?

  • Strategies : Use LC-MS to detect byproducts (e.g., incomplete condensation intermediates). Compare retention times and mass-to-charge ratios (m/z) against standards. For example, a common impurity at m/z 439 corresponds to a de-brominated side product .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the phenyl ring influence biological activity?

  • SAR Insights : Electron-withdrawing groups (e.g., Br, CN) enhance binding to targets like FoxM1 by increasing electrophilicity, while electron-donating groups (e.g., OCH₃) improve solubility but may reduce potency. Substituent positioning (meta vs. para) also affects steric interactions .
  • Experimental Design : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and assay inhibitory activity via kinase profiling or cell viability assays (IC₅₀ values) .

Q. How can contradictions in antimicrobial activity data be resolved?

  • Case Study : Derivatives with benzylthio groups (e.g., compound 2d) show higher activity against Proteus vulgaris than Pseudomonas aeruginosa due to differences in bacterial membrane permeability. Use disk diffusion assays with standardized inoculum sizes (0.5 McFarland) and statistical models (ANOVA) to validate trends .

Q. What computational tools are effective for predicting target binding modes?

  • Approach : Perform molecular docking (AutoDock Vina) using the XRD-derived crystal structure as a template. Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between the carboxamide group and FoxM1’s Lysine-502) .

Q. How can alternative synthetic routes improve scalability?

  • Example : Tandem Knoevenagel-Michael reactions enable one-pot synthesis of pyridine intermediates, reducing step count and waste. Compare yields and purity between traditional vs. tandem methods .

Q. What strategies validate the compound’s mechanism of action in cancer models?

  • Workflow :

In Vitro : Measure FoxM1 inhibition via Western blot (downregulation of survivin and cyclin B1) .

In Vivo : Use xenograft models (e.g., MDA-MB-231 tumors) with dose escalation (10–50 mg/kg, IP) and monitor tumor volume vs. controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.